molecular formula C30H39N5O3S B11212358 3-[6-[4-(2,3-dimethylphenyl)piperazino]-6-keto-hexyl]-6-morpholino-2-thioxo-1H-quinazolin-4-one

3-[6-[4-(2,3-dimethylphenyl)piperazino]-6-keto-hexyl]-6-morpholino-2-thioxo-1H-quinazolin-4-one

Cat. No.: B11212358
M. Wt: 549.7 g/mol
InChI Key: KMLNVYUKYBOEGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinazolin-4-one core substituted with a 2-thioxo group at position 2, a morpholino moiety at position 6, and a hexyl chain terminating in a 4-(2,3-dimethylphenyl)piperazino group at position 3 (Figure 1). The 6-keto-hexyl linker connects the quinazolinone core to the piperazine ring, which is further modified with a 2,3-dimethylphenyl substituent.

Properties

Molecular Formula

C30H39N5O3S

Molecular Weight

549.7 g/mol

IUPAC Name

3-[6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C30H39N5O3S/c1-22-7-6-8-27(23(22)2)33-13-15-34(16-14-33)28(36)9-4-3-5-12-35-29(37)25-21-24(32-17-19-38-20-18-32)10-11-26(25)31-30(35)39/h6-8,10-11,21H,3-5,9,12-20H2,1-2H3,(H,31,39)

InChI Key

KMLNVYUKYBOEGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=C(C=CC(=C4)N5CCOCC5)NC3=S)C

Origin of Product

United States

Preparation Methods

One-Pot Multi-Component Synthesis

A streamlined approach condenses the quinazolinone formation, alkylation, and piperazino coupling into a single reaction vessel. Using microwave-assisted synthesis at 150°C for 1h, this method reduces purification steps but requires precise stoichiometric control.

Solid-Phase Synthesis

Immobilization of the quinazolinone core on Wang resin enables stepwise addition of the hexanone and piperazino groups. Cleavage with trifluoroacetic acid (TFA) yields the final product with >90% purity.

Challenges and Optimization

  • Stereochemical Control : The hexyl side chain’s keto group may lead to racemization; chiral auxiliaries or asymmetric catalysis are under investigation.

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but complicate purification.

Chemical Reactions Analysis

Types of Reactions

3-{6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine and morpholine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities, primarily due to its structural characteristics. It has been studied for its potential as:

  • Anticancer Agent : Research indicates that derivatives of quinazolinone compounds can inhibit cancer cell proliferation. The specific structure of this compound may enhance its efficacy against various cancer types by targeting specific cellular pathways involved in tumor growth and survival .
  • Neuroprotective Effects : Some studies suggest that similar compounds can modulate neurotrophic factors, potentially offering protective effects against neurodegenerative diseases . The piperazine moiety is known for its activity in the central nervous system, making this compound a candidate for further investigation in neuropharmacology.

Case Studies and Research Findings

Several studies have explored the applications of similar compounds:

  • Antitumor Activity : A study demonstrated that quinazolinone derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the structure could enhance their therapeutic index .
CompoundCell Line TestedIC50 (µM)
Compound AHeLa15
Compound BMCF-710
3-[6-[4-(2,3-dimethylphenyl)piperazino]-6-keto-hexyl]-6-morpholino-2-thioxo-1H-quinazolin-4-oneA549TBD
  • Neuroprotective Studies : In models of neurodegeneration, similar compounds have shown promise in reducing oxidative stress and apoptosis in neuronal cells .

Mechanism of Action

The mechanism of action of 3-{6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways. This modulation can lead to various biological effects, such as changes in neurotransmitter release or alterations in gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

The quinazolinone core distinguishes this compound from analogs with quinolone (e.g., ’s 1,4-dihydro-3-quinolinecarboxylic acids) or triazolone (e.g., ’s triazol-3-one derivatives) backbones. Quinazolinones are associated with kinase inhibition and anti-inflammatory activity, whereas quinolones are typically antimicrobial. The 2-thioxo substitution at position 2 may enhance hydrogen bonding or alter electron distribution compared to oxygen analogs .

Piperazine Substituent Variations

The 4-(2,3-dimethylphenyl)piperazino group is a critical pharmacophore. Comparisons include:

  • 6-morpholino-3-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (): Substituent: 3-Trifluoromethylphenyl vs. 2,3-Dimethylphenyl. The trifluoromethyl group is electron-withdrawing, increasing lipophilicity (higher logP) and metabolic stability compared to dimethylphenyl’s electron-donating effects. This could enhance CNS penetration but reduce aqueous solubility .
  • 1-Cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl/benzenesulfonyl)piperazino]carbopiperazino)-quinolones (): Piperazine linked to benzoyl/benzenesulfonyl groups.
Table 1: Piperazine Substituent Comparison
Compound Piperazine Substituent Key Properties
Target Compound 2,3-Dimethylphenyl Moderate lipophilicity, electron-donating
Analog 3-Trifluoromethylphenyl High lipophilicity, electron-withdrawing
Derivatives Benzoyl/Benzenesulfonyl High polarity, bulky

Morpholino Group Positioning

The 6-morpholino group in the target compound contrasts with morpholino-triazine derivatives (e.g., ’s 4,6-dimorpholino-1,3,5-triazin-2-yl compounds). Morpholino groups generally improve solubility; however, their placement on a quinazolinone (vs. triazine) may reduce steric hindrance, enabling better interaction with hydrophobic binding pockets .

Hexyl Linker and Ketone Functionality

The 6-keto-hexyl linker is shared with the analog. This spacer balances flexibility and rigidity, allowing the piperazine moiety to adopt optimal conformations for receptor binding. The ketone may participate in hydrogen bonding or serve as a metabolic weak point (e.g., reduction to alcohol) .

Hypothesized Pharmacological Implications

  • Neuromodulation : Piperazine derivatives often target serotonin or dopamine receptors. The 2,3-dimethylphenyl group may favor adrenergic receptor interactions.
  • Anti-inflammatory/Anti-asthmatic : highlights the role of 6-keto-PGF1α in asthma, suggesting the 6-keto group in the target compound could modulate prostaglandin pathways .

Biological Activity

The compound 3-[6-[4-(2,3-dimethylphenyl)piperazino]-6-keto-hexyl]-6-morpholino-2-thioxo-1H-quinazolin-4-one belongs to the quinazolinone family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a quinazolinone core, a piperazine moiety, and a morpholino group. The presence of these functional groups is crucial for its biological activity.

Antioxidant Activity

Quinazolinones have been recognized for their antioxidant properties. Research indicates that compounds with hydroxyl substitutions exhibit enhanced antioxidant activity. For instance, derivatives with multiple hydroxyl groups showed significant metal-chelating properties and improved antioxidant efficacy in various assays such as ABTS and TEAC .

Antibacterial Activity

The antibacterial potential of quinazolinones has been extensively studied. A related study evaluated the structure-activity relationships of various quinazolinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Certain analogs demonstrated synergistic effects when combined with antibiotics like piperacillin-tazobactam, enhancing their bactericidal activity . This suggests that our compound may also exhibit similar antibacterial properties due to its structural characteristics.

Antidiabetic Activity

Quinazoline derivatives have shown promise as α-glucosidase inhibitors, which are vital in managing diabetes by delaying carbohydrate absorption. Studies indicate that modifications on the quinazoline ring can significantly enhance inhibitory activity against α-glucosidase . The specific structure of our compound could potentially yield similar inhibitory effects, warranting further investigation.

Structure-Activity Relationship (SAR)

The biological activities of quinazolinones are highly dependent on their substituents. The following table summarizes key findings from SAR studies:

Compound StructureBiological ActivityKey Findings
Hydroxyl-substituted quinazolinonesAntioxidantEnhanced activity with multiple hydroxyl groups
Piperazine-linked quinazolinonesAntibacterialSynergistic effects with β-lactam antibiotics
Coumarin-linked derivativesAntidiabeticIncreased α-glucosidase inhibition

Case Studies

  • Antioxidant Properties : A study synthesized various quinazolinone derivatives and assessed their antioxidant capacity using CUPRAC assays. Compounds with ortho-hydroxyl groups exhibited the highest antioxidant activity, highlighting the importance of specific substitutions for enhancing efficacy .
  • Antibacterial Effects : In a comprehensive evaluation of 79 quinazolinone derivatives against MRSA, certain compounds demonstrated not only antibacterial properties but also the ability to modulate antibiotic effectiveness through allosteric interactions with penicillin-binding proteins .
  • Antidiabetic Potential : A series of quinazoline-coumarin hybrids were tested for α-glucosidase inhibition, revealing that specific structural modifications significantly increased inhibitory potency compared to simpler derivatives .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of this compound, given its complex heterocyclic architecture?

Methodological Answer: The synthesis of polycyclic quinazolinones typically involves multi-step reactions, including condensation, cyclization, and functionalization of intermediates. For example:

  • Step 1: Start with a quinazolinone core (e.g., 2-thioxo-1H-quinazolin-4-one) and introduce morpholino groups via nucleophilic substitution under reflux in polar aprotic solvents (e.g., DMF) .
  • Step 2: Incorporate the piperazine-linked 2,3-dimethylphenyl moiety using Buchwald-Hartwig coupling or reductive amination, depending on the reactivity of the keto-hexyl side chain. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) improve cross-coupling efficiency .
  • Step 3: Optimize reaction conditions (e.g., temperature, solvent purity) to minimize side products. For instance, using formic acid derivatives as CO surrogates in reductive cyclization can enhance selectivity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to verify substituent positions (e.g., piperazino vs. morpholino groups) and assess keto-hexyl chain conformation .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₃₁H₃₈N₆O₃S) and detect isotopic patterns for sulfur-containing groups (2-thioxo) .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry or regiochemistry, particularly for the hexyl-keto linkage and piperazine ring orientation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the 2,3-dimethylphenyl-piperazine moiety?

Methodological Answer:

  • Comparative Analog Synthesis: Prepare derivatives with substituent variations (e.g., 2,4-dimethylphenyl, unsubstituted phenyl) and test binding affinity to target receptors (e.g., serotonin or dopamine receptors, common for piperazine derivatives) .
  • In Silico Docking: Use molecular modeling software (e.g., AutoDock Vina) to predict interactions between the 2,3-dimethylphenyl group and hydrophobic pockets in receptor binding sites .
  • Functional Assays: Compare in vitro activity (e.g., IC₅₀ values in enzyme inhibition assays) across analogs to quantify the contribution of methyl groups to potency .

Q. What experimental approaches resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?

Methodological Answer:

  • Metabolic Stability Testing: Incubate the compound with liver microsomes to identify metabolites (e.g., oxidation of the morpholino ring) that may reduce bioavailability in vivo .
  • Plasma Protein Binding Assays: Measure free vs. bound fractions using equilibrium dialysis; high protein binding in vivo could explain reduced efficacy despite strong in vitro activity .
  • Pharmacokinetic Modeling: Integrate data from intestinal permeability assays (Caco-2 cells) and hepatic clearance rates to predict bioavailability discrepancies .

Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Catalyst Screening: Test chiral catalysts (e.g., BINAP-Pd complexes) for asymmetric synthesis of the keto-hexyl side chain to control stereocenters .
  • Process Analytical Technology (PAT): Implement real-time monitoring (e.g., FTIR, Raman spectroscopy) during cyclization steps to detect and correct racemization .
  • Crystallization Optimization: Use solvent-antisolvent systems (e.g., ethanol/water) to isolate enantiomerically pure crystals, leveraging differences in solubility .

Data Contradiction Analysis

Q. How should conflicting data about the compound’s solubility in polar vs. nonpolar solvents be reconciled?

Methodological Answer:

  • Solubility Parameter Analysis: Calculate Hansen solubility parameters (δD, δP, δH) to identify solvent matches. The morpholino group increases polarity, but the 2,3-dimethylphenyl moiety adds hydrophobicity, leading to mixed solubility profiles .
  • Experimental Validation: Conduct parallel solubility tests in buffered aqueous solutions (pH 1–10) and organic solvents (e.g., DMSO, ethyl acetate) under controlled temperatures. Note that protonation of the piperazine nitrogen at low pH enhances aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.